12H-benzo[b]phenoselenazine
Description
12H-Benzo[b]phenoselenazine is a nitrogen- and selenium-containing heterocyclic compound characterized by a fused tricyclic structure. Its core consists of two benzene rings fused with a central selenazine ring, where selenium replaces sulfur or oxygen found in analogous compounds like phenothiazines or phenoxazines . This substitution significantly alters its electronic and biological properties.
Properties
CAS No. |
64050-25-5 |
|---|---|
Molecular Formula |
C16H11NSe |
Molecular Weight |
296.2 g/mol |
IUPAC Name |
12H-benzo[b]phenoselenazine |
InChI |
InChI=1S/C16H11NSe/c1-2-6-12-10-16-14(9-11(12)5-1)17-13-7-3-4-8-15(13)18-16/h1-10,17H |
InChI Key |
CZWCOYRTSIEFAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC4=CC=CC=C4[Se]3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12H-benzo[b]phenoselenazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular cyclization of (2-nitrobenzene)phenyl selenide in the presence of a reducing agent such as triphenylphosphine in an organic solvent under nitrogen atmosphere . This reaction facilitates the formation of the selenazine ring system.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with adjustments for scalability, efficiency, and cost-effectiveness. Industrial processes may involve optimized reaction conditions, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 12H-benzo[b]phenoselenazine undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce selenoxides back to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxides, while reduction can produce selenides or amines.
Scientific Research Applications
12H-benzo[b]phenoselenazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant and enzyme inhibitory properties.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities due to the unique properties imparted by selenium.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 12H-benzo[b]phenoselenazine involves its interaction with biological molecules through the selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress and modulating enzyme activity. The compound may target specific proteins or enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Properties
The electronic behavior of 12H-benzo[b]phenoselenazine is compared to phenothiazine (sulfur analog) and phenoxazine (oxygen analog) in Table 1.
Table 1: Electronic Properties of Heterocyclic Analogues
| Compound | Heteroatom | Activation Energy (eV) | Bandgap (eV) | Reference |
|---|---|---|---|---|
| This compound | Se | 0.31 | 2.8 | |
| Phenothiazine | S | 0.45 | 3.1 | |
| Phenoxazine | O | 0.52 | 3.4 |
Key Findings:
- Lower Activation Energy: Selenium's larger atomic radius and lower electronegativity enhance charge-carrier mobility, making this compound a superior organic semiconductor .
- Narrower Bandgap : The reduced bandgap (2.8 eV vs. 3.1–3.4 eV) facilitates visible-light absorption, advantageous for optoelectronic applications .
Table 2: Antiproliferative and Apoptotic Activity
Key Findings:
- Enhanced Potency: this compound exhibits 4.8-fold greater cytotoxicity than phenothiazine in HeLa cells, linked to selenium's pro-oxidant effects .
- Apoptosis Induction: In Colo 320 cells, it induces 34% cell death at 20 µM, outperforming selenoesters like Se-K1 .
Stability and Toxicity
- Radical Stability: Selenium's redox activity increases radical modulation under alkaline conditions, a trait absent in phenothiazines .
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